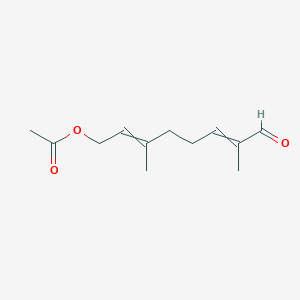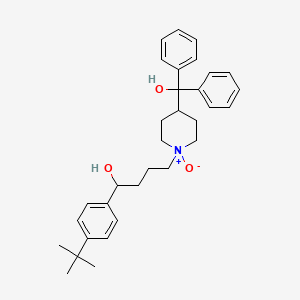
Dexamethasone Sodium Phosphate Bisulfate Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone Sodium Phosphate Bisulfate Adduct is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies. This compound is a derivative of dexamethasone, modified to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone Sodium Phosphate Bisulfate Adduct involves multiple steps, starting from the parent compound dexamethasone. The process typically includes the phosphorylation of dexamethasone to form dexamethasone sodium phosphate, followed by the addition of bisulfate to create the adduct. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures and pH levels to ensure the stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The production facilities are designed to maintain stringent environmental and safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone Sodium Phosphate Bisulfate Adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehydrogenated derivatives.
Applications De Recherche Scientifique
Dexamethasone Sodium Phosphate Bisulfate Adduct has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Dexamethasone Sodium Phosphate Bisulfate Adduct involves binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation. The compound also inhibits the migration of leukocytes to sites of inflammation and reduces capillary permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dexamethasone Sodium Phosphate
- Dexamethasone Phosphate Bisulfate Adduct
- Dexamethasone Ethyl Ester
- Dexamethasone Phosphate Diester
Uniqueness
Dexamethasone Sodium Phosphate Bisulfate Adduct is unique due to its enhanced solubility and stability compared to other dexamethasone derivatives. This makes it particularly useful in formulations requiring high solubility, such as injectable solutions and ophthalmic preparations.
Propriétés
Numéro CAS |
39005-10-2 |
|---|---|
Formule moléculaire |
C₂₂H₃₀FNa₂O₁₁PS |
Poids moléculaire |
598.48 |
Synonymes |
(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxo-21-(phosphonooxy)-pregn-4-ene-1-sulfonic Acid Disodium Salt; _x000B_9-Fluoro-11β,17,21-trihydroxy-16α-methyl-3,20-dioxo-pregn-4-ene-1-sulfonic Acid 21-(dihydrogen phosphate) Disodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)






